Cas no 1086194-81-1 (7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline)

1086194-81-1 structure
اسم المنتج:7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Isoquinoline, 7-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-
-
- نواة داخلي: 1S/C12H16FN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8,12,14H,5-6H2,1-2H3
- مفتاح Inchi: BZVYNPMWSGMUCJ-UHFFFAOYSA-N
- ابتسامات: C1(C(C)C)C2=C(C=CC(F)=C2)CCN1
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-150959-0.1g |
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1086194-81-1 | 95% | 0.1g |
$337.0 | 2023-02-14 | |
Enamine | EN300-150959-1.0g |
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1086194-81-1 | 95% | 1g |
$0.0 | 2023-06-05 | |
Enamine | EN300-150959-0.5g |
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1086194-81-1 | 95% | 0.5g |
$758.0 | 2023-02-14 | |
Chemenu | CM417453-1g |
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1086194-81-1 | 95%+ | 1g |
$*** | 2023-04-03 | |
Aaron | AR01AFM0-50mg |
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1086194-81-1 | 95% | 50mg |
$336.00 | 2025-02-09 | |
Aaron | AR01AFM0-250mg |
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1086194-81-1 | 95% | 250mg |
$687.00 | 2025-02-09 | |
A2B Chem LLC | AV65308-50mg |
7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1086194-81-1 | 95% | 50mg |
$273.00 | 2024-04-20 | |
A2B Chem LLC | AV65308-250mg |
7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1086194-81-1 | 95% | 250mg |
$542.00 | 2024-04-20 | |
1PlusChem | 1P01AFDO-100mg |
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1086194-81-1 | 95% | 100mg |
$410.00 | 2025-03-19 | |
1PlusChem | 1P01AFDO-500mg |
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
1086194-81-1 | 95% | 500mg |
$878.00 | 2025-03-19 |
7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline الوثائق ذات الصلة
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
1086194-81-1 (7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline) منتجات ذات صلة
- 941961-22-4(4-3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(4-ethoxyphenyl)pyrrolidin-2-one)
- 716376-41-9(3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-methylindolizine)
- 1823065-19-5(tert-butyl N-(4-hydroxy-3,3-dimethylbutan-2-yl)carbamate)
- 18505-91-4(2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile)
- 421579-39-7(ethyl 5-(4-chlorobenzenesulfonamido)-2-propylnaphtho1,2-bfuran-3-carboxylate)
- 2172216-85-0(2-{4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidophenyl}acetic acid)
- 1806827-71-3(Ethyl 5-(difluoromethyl)-3,4-dihydroxypyridine-2-carboxylate)
- 2228699-77-0(1,3-difluoro-5-methyl-2-(2-nitroethyl)benzene)
- 725241-64-5(Eltrombopag Impurity 102)
- 1706-90-7(Methyl diphenylphosphinate)
الموردين الموصى بهم
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر
